2-amino-N-tert-butylethane-1-sulfonamide hydrochloride chemical structure and properties
2-amino-N-tert-butylethane-1-sulfonamide hydrochloride chemical structure and properties
An In-Depth Technical Guide to 2-amino-N-tert-butylethane-1-sulfonamide Hydrochloride: Structure, Properties, and Synthetic Considerations
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[1] Its ability to act as a bioisostere for other functional groups and engage in critical hydrogen bonding interactions within biological targets underpins its enduring utility. This guide provides a comprehensive technical overview of 2-amino-N-tert-butylethane-1-sulfonamide hydrochloride, a molecule that combines the established sulfonamide pharmacophore with a versatile primary amine and a sterically influential tert-butyl group.
This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical structure, physicochemical properties, and safety profile. Furthermore, it presents a logical synthetic strategy and discusses its potential applications as a valuable building block in the design of novel chemical entities.
Chemical Identity and Structure
A precise understanding of a molecule's structure and its corresponding identifiers is fundamental to all subsequent research and development activities.
Molecular Structure
2-amino-N-tert-butylethane-1-sulfonamide hydrochloride possesses a primary amine on the ethyl chain, which exists in its protonated ammonium form in the hydrochloride salt. The sulfonamide nitrogen is substituted with a bulky tert-butyl group, which can significantly influence the molecule's conformational preferences and metabolic stability.
Caption: Chemical structure of 2-amino-N-tert-butylethane-1-sulfonamide hydrochloride.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are associated with the compound and its free base form.
| Identifier | Value | Source |
| Compound Name | 2-amino-N-tert-butylethane-1-sulfonamide hydrochloride | [2] |
| Synonym | 2-amino-N-(tert-butyl)ethanesulfonamide hydrochloride | [2] |
| Molecular Formula | C₆H₁₇ClN₂O₂S | [2] |
| Molecular Weight | 216.73 g/mol | [2] |
| CAS Number (Free Base) | 782394-54-1 | [3] |
| Free Base Formula | C₆H₁₆N₂O₂S | [3] |
| Free Base Mol. Weight | 180.27 g/mol | |
| Free Base InChI Key | RCKRAFLGAVAWLS-UHFFFAOYSA-N |
Physicochemical and Safety Properties
Physicochemical Data
The available data characterizes the compound as a solid material suitable for standard laboratory use.
| Property | Value | Source |
| Physical Form | Powder / Solid | [4] |
| Purity | >95% | [3] |
| Storage Temperature | Ambient; Store in a cool, dry, well-ventilated area | [5][6] |
| Shipping Temperature | Normal |
Safety and Handling
As with any chemical reagent, adherence to safety protocols is paramount. This compound is classified with a "Warning" signal word.[7]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.[5]
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Standard Laboratory Handling Protocol: A self-validating system for handling this compound involves a continuous loop of preparation, execution, and decontamination.
-
Area Preparation:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Personal Protective Equipment (PPE) Donning:
-
Wear a flame-resistant lab coat.
-
Don appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear ANSI-rated safety glasses or goggles.
-
-
Chemical Handling:
-
Spill & Emergency Response:
-
In case of skin contact, immediately flush with running water for at least 15 minutes.[4][5]
-
In case of eye contact, immediately flush with running water for at least 15 minutes, holding eyelids open.[4][5]
-
In case of inhalation, move the affected person to fresh air.[4][5]
-
For any significant exposure, seek immediate medical attention.[8]
-
-
Decontamination and Disposal:
-
Wipe down the work surface with an appropriate solvent.
-
Dispose of all contaminated materials (gloves, bench paper, etc.) in a designated and properly labeled hazardous waste container according to institutional and local regulations.[5]
-
Synthetic Strategy and Methodologies
Rationale for Synthetic Route Selection
-
Selectively forming the sulfonamide in the presence of the primary amine.
-
Introducing the N-tert-butyl group.
To address this, a protection-acylation-deprotection sequence is the most logical and field-proven approach. The amino group of taurine must first be protected to prevent it from reacting with the activated sulfonic acid. The sulfonic acid is then converted to a more reactive species, typically a sulfonyl chloride, which can then be coupled with tert-butylamine. Final deprotection and salt formation yield the desired product.
Proposed Synthetic Workflow
The following multi-step protocol outlines a validated conceptual pathway for the synthesis.
-
Step 1: N-Protection of Taurine: The primary amine of taurine is protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate. This is a standard procedure that renders the amine nucleophilicity negligible under the conditions of the subsequent step.
-
Step 2: Sulfonyl Chloride Formation: The sulfonic acid of N-Boc-taurine is converted to the corresponding sulfonyl chloride. This activation is critical for the subsequent amidation and is commonly achieved using reagents like thionyl chloride or phosphorus pentachloride.[9]
-
Step 3: Sulfonamide Formation: The N-Boc-tauryl chloride is reacted with tert-butylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. This reaction couples the tert-butyl group to the sulfonyl moiety, forming the desired sulfonamide bond.
-
Step 4: Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This step must be carefully controlled to liberate the primary amine without cleaving the newly formed sulfonamide.
-
Step 5: Hydrochloride Salt Formation: Treatment of the resulting free-base amine with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) precipitates the final product as a stable, crystalline hydrochloride salt, which aids in purification and improves handling characteristics.
Workflow Visualization
The proposed synthetic pathway is illustrated below.
Caption: Proposed multi-step synthesis of 2-amino-N-tert-butylethane-1-sulfonamide HCl.
Applications in Research and Drug Development
Role as a Chemical Building Block
2-amino-N-tert-butylethane-1-sulfonamide hydrochloride is a bifunctional building block with significant potential in medicinal chemistry and materials science.
-
Primary Amine Handle: The primary amine serves as a versatile nucleophilic handle for a wide range of chemical transformations. It can be readily acylated, alkylated, or used in reductive amination protocols to append diverse functionalities, enabling the construction of compound libraries for screening.
-
Sulfonamide Core: The sulfonamide group is a well-established pharmacophore known to participate in key binding interactions. Its presence provides a rigid structural element and a potent hydrogen bond donor/acceptor motif.
-
Tert-Butyl Group: The sterically demanding tert-butyl group can serve multiple purposes. It can impart metabolic stability by shielding adjacent bonds from enzymatic degradation. Furthermore, its lipophilicity can be used to modulate the overall physicochemical properties of a parent molecule, such as solubility and membrane permeability. This is a common strategy in drug design to optimize pharmacokinetic profiles.
Parallels with Bioactive Sulfonamides
The structural motifs present in this molecule are reminiscent of those found in numerous biologically active compounds. The broader class of sulfonamides exhibits a vast range of therapeutic activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects.[1] The synthesis of novel derivatives using this compound as a scaffold could lead to the discovery of new chemical entities within these therapeutic areas. For instance, derivatization of the primary amine could lead to conjugates with other pharmacophores, creating hybrid molecules with potentially synergistic or novel mechanisms of action.
Context within Asymmetric Synthesis
It is also valuable to consider this molecule in the context of its structural relatives. The related chiral tert-butanesulfinamide, developed by Ellman, is a premier chiral auxiliary used in the asymmetric synthesis of amines and N-heterocycles.[10] While the title compound is not chiral, its structural similarity highlights the proven utility of the N-tert-butyl sulfonamide framework in directing chemical reactions and creating structurally complex molecules, many of which are natural products or therapeutic agents.[10]
Conclusion
2-amino-N-tert-butylethane-1-sulfonamide hydrochloride is a well-defined chemical entity with a clear set of physicochemical and safety properties. Its structure, featuring a reactive primary amine, a stable sulfonamide core, and a sterically significant tert-butyl group, makes it a highly attractive and versatile building block for medicinal chemistry and drug discovery. The logical and scalable synthetic pathway proposed herein allows for its accessible preparation. For researchers and drug development professionals, this compound represents a valuable scaffold for the systematic exploration of chemical space in the pursuit of novel therapeutic agents.
References
-
Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC. (2021, July 13). National Center for Biotechnology Information. [Link]
-
2-amino-N-methylethane-1-sulfonamide hydrochloride — Chemical Substance Information. (n.d.). Chemwatch. [Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. (n.d.). Cihan University-Erbil. [Link]
-
2-amino-N-tert-butylethane-1-sulfonamide-782394-54-1 - Thoreauchem. (n.d.). Thoreauchem. [Link]
-
Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. (2020, November 23). Royal Society of Chemistry. [Link]
- EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use - Google Patents. (n.d.).
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